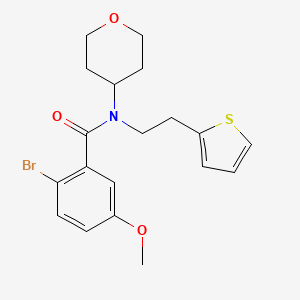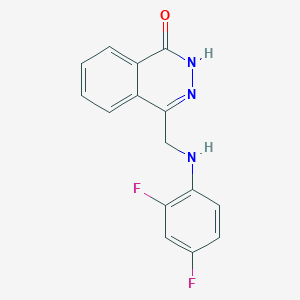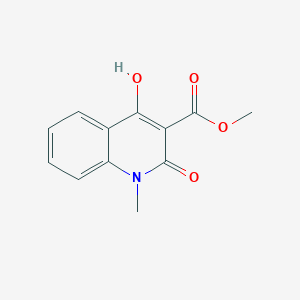![molecular formula C19H19ClN4O3S2 B2497730 5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024618-15-2](/img/structure/B2497730.png)
5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinazolinone derivatives involves multiple steps, including the use of specific reagents and conditions to achieve the desired chemical structure. For instance, novel synthetic routes have been developed to synthesize derivatives such as 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks (R. Al-Salahi & D. Geffken, 2011). Similar approaches can be adapted for the synthesis of compounds with complex structures like the one .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, including thiazole and quinazoline moieties. The structure has been confirmed through various analytical techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry, providing insights into the compound's conformation and electronic properties. For example, studies on similar molecules have shown how structural modifications can influence biological activity and interactions with biological targets (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization, to form a wide range of derivatives with different functional groups. These reactions are crucial for modifying the compound's chemical properties and enhancing its potential applications. For instance, reactions involving halogens and chalcogen tetrahalides have been employed to introduce new functional groups into the quinazolinone framework, leading to the formation of novel derivatives with distinct chemical properties (N. Kut et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and stability, are influenced by their molecular structure. Detailed analysis of these properties is essential for understanding the compound's behavior in different environments and for its formulation into practical applications. Studies have shown that structural modifications can significantly affect these physical properties, enabling the tuning of the compound's characteristics for specific uses (A. Markosyan et al., 2018).
科学的研究の応用
Quinazolinone Derivatives as H1-Antihistaminic Agents
Quinazolinone derivatives have been synthesized and investigated for their potential as H1-antihistaminic agents. Various studies have synthesized novel quinazolinone compounds and tested their in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. For example, compounds like OT5 and PC5, derived from quinazolinone, were found to offer substantial protection against bronchospasm and exhibited negligible sedation compared to traditional antihistamines such as chlorpheniramine maleate. This indicates the potential of quinazolinone derivatives as leading molecules for the development of new classes of H1-antihistaminic agents with reduced sedative effects (Alagarsamy & Parthiban, 2013), (Alagarsamy & Parthiban, 2012).
Quinazolinone Derivatives as Antifertility Agents
Quinazolinone Derivatives in Medicinal Chemistry
Quinazolinone and its derivatives are a significant class of heterocyclic compounds, found in many naturally occurring alkaloids and extensively studied for their biological activities. They have been used to create a variety of novel compounds with potential medicinal applications. For instance, novel quinazolinone derivatives have been synthesized and shown to exhibit antibacterial activity against various pathogens. The structural versatility and stability of the quinazolinone nucleus make it a valuable scaffold for developing new medicinal agents, though solubility remains a challenge for medicinal chemists and formulation scientists (Tiwary et al., 2016).
Quinazolinone Derivatives as Disease-Modifying Antirheumatic Drugs
Quinazolinone derivatives have also been investigated for their potential as disease-modifying antirheumatic drugs (DMARDs). Studies involved synthesizing various quinoline and quinazoline derivatives and evaluating their anti-inflammatory effects using animal models. Certain compounds, especially those with imidazole or triazole moieties, showed potent anti-inflammatory effects, indicating the potential of quinazolinone derivatives as DMARDs. This highlights the broad spectrum of pharmacological activities associated with quinazolinone derivatives and their potential in treating inflammatory diseases (Baba et al., 1996).
作用機序
Target of Action
GNF-Pf-5023, also known as 5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one, primarily targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter is involved in the resistance of Plasmodium falciparum to antimalarial compounds .
Mode of Action
The interaction of GNF-Pf-5023 with its target, pfmfr3, results in decreased sensitivity to the compound as well as other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-5023 may exert its effects through a mitochondrial mechanism of action .
Biochemical Pathways
It is known that the compound interacts with the pfmfr3 transporter, which plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Result of Action
The molecular and cellular effects of GNF-Pf-5023’s action primarily involve decreased sensitivity to the compound and other antimalarials that have a mitochondrial mechanism of action . This is due to the compound’s interaction with the pfmfr3 transporter .
特性
IUPAC Name |
5-[(2-chloro-1,3-thiazol-4-yl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S2/c1-9(2)15-17(25)23-16-11-5-13(26-3)14(27-4)6-12(11)22-19(24(15)16)29-8-10-7-28-18(20)21-10/h5-7,9,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEVBOKKUVKBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CSC(=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)
![1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497648.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2497650.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)
![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)
![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)


![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)
